
Carprazidil
Overview
Description
Carprazidil is a potent vasodilator primarily used in the treatment of severe hypertension and mild heart failure. It is characterized by a slow onset and long duration of action, making it effective in improving ventricular function in heart failure patients . The molecular formula of this compound is C12H13N5O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carprazidil can be synthesized through a series of organic reactions. The preparation involves the condensation of specific organic compounds followed by reduction and acylation reactions. The detailed synthetic route includes:
Condensation Reaction: A condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine to produce an intermediate compound.
Reduction and Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, ensuring the availability of raw materials and simplicity of the process .
Chemical Reactions Analysis
Types of Reactions
Carprazidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Carprazidil has several scientific research applications, including:
Chemistry: Used as a model compound in studying vasodilator mechanisms and reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used in the treatment of hypertension and heart failure. .
Industry: Employed in the development of new vasodilator drugs and related pharmaceutical research.
Mechanism of Action
Carprazidil exerts its effects through vasodilation, which involves the relaxation of blood vessels. The mechanism includes:
Molecular Targets: this compound targets arteriolar smooth muscle cells, leading to vasodilation.
Pathways Involved: The compound interacts with specific receptors and ion channels, resulting in the relaxation of smooth muscle cells and improved blood flow
Comparison with Similar Compounds
Similar Compounds
Minoxidil: Another potent vasodilator used in the treatment of severe hypertension.
Hydralazine: A vasodilator used to treat high blood pressure and heart failure.
Diazoxide: Used to treat acute hypertension and certain types of hypoglycemia.
Uniqueness of Carprazidil
This compound is unique due to its slow onset and long duration of action, making it suitable for long-term management of hypertension and heart failure. Its specific molecular structure and interaction with biological targets differentiate it from other vasodilators .
Properties
CAS No. |
68020-77-9 |
|---|---|
Molecular Formula |
C12H13N5O4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate |
InChI |
InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18) |
InChI Key |
LIQCCUFOYBAGQT-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |
Canonical SMILES |
COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |
Key on ui other cas no. |
68020-77-9 |
Synonyms |
Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester carprazidil methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate Ro 12-4713 Ro 124713 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
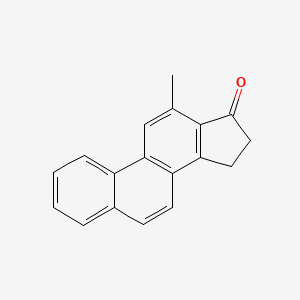
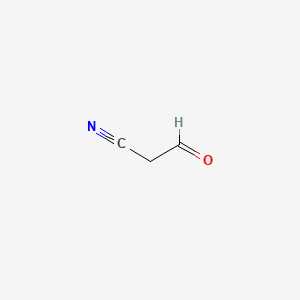

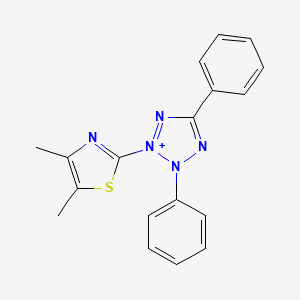

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1221612.png)
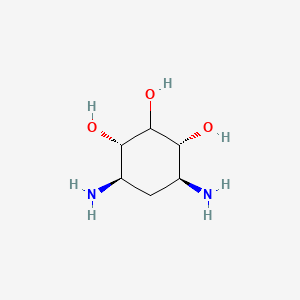
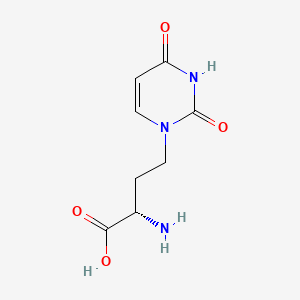
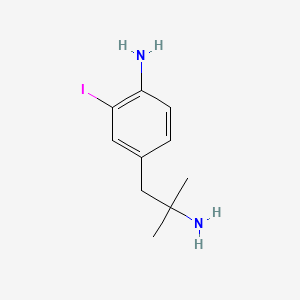
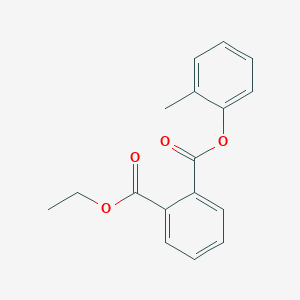
![calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate](/img/structure/B1221618.png)

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)
![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)
